3-ethoxy-2,2-dimethyl-N-propylcyclobutan-1-amine hydrochloride

CAS No.: 1333948-29-0

Cat. No.: VC2553125

Molecular Formula: C11H24ClNO

Molecular Weight: 221.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1333948-29-0 |

|---|---|

| Molecular Formula | C11H24ClNO |

| Molecular Weight | 221.77 g/mol |

| IUPAC Name | 3-ethoxy-2,2-dimethyl-N-propylcyclobutan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C11H23NO.ClH/c1-5-7-12-9-8-10(13-6-2)11(9,3)4;/h9-10,12H,5-8H2,1-4H3;1H |

| Standard InChI Key | SDARXVKHUDCDBM-UHFFFAOYSA-N |

| SMILES | CCCNC1CC(C1(C)C)OCC.Cl |

| Canonical SMILES | CCCNC1CC(C1(C)C)OCC.Cl |

Introduction

Chemical Properties

Structural Information

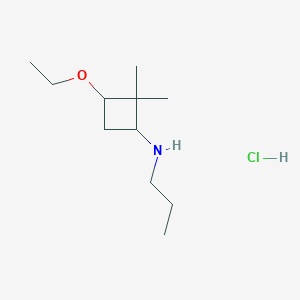

3-Ethoxy-2,2-dimethyl-N-propylcyclobutan-1-amine hydrochloride features a cyclobutane ring as its core structure. The ring contains several key substituents that define its chemical identity: an ethoxy group (-OCH₂CH₃) at position 3, two methyl groups at position 2, and a propylamino group (-NHCH₂CH₂CH₃) at position 1. The hydrochloride salt is formed through the protonation of the nitrogen atom in the propylamino group, resulting in a positively charged nitrogen counterbalanced by a chloride ion .

The parent compound (free base) has the molecular formula C₁₁H₂₃NO, while the hydrochloride salt has the formula C₁₁H₂₃NO·HCl. The structural arrangement of these functional groups around the cyclobutane ring contributes to the compound's three-dimensional configuration and potential biological interactions .

Physical Properties

The physical properties of 3-ethoxy-2,2-dimethyl-N-propylcyclobutan-1-amine hydrochloride are summarized in Table 1 below:

The molecular weight of 221.77 g/mol for the hydrochloride salt represents an increase from the parent compound's molecular weight of 185.31 g/mol, consistent with the addition of HCl (36.46 g/mol) . This difference confirms the salt formation and is an important consideration when calculating molar concentrations for experimental applications.

Chemical Identifiers

To facilitate accurate identification and cross-referencing in chemical databases and literature, 3-ethoxy-2,2-dimethyl-N-propylcyclobutan-1-amine hydrochloride is associated with several standardized identifiers as presented in Table 2:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 1333948-29-0 | |

| PubChem CID | 53626294 | |

| Catalog Identifiers | SY193839, IDC94829, EN300-83840 | |

| Parent Compound CAS | 1334103-29-5 | |

| Parent Compound PubChem CID | 53626295 |

The parent compound's additional identifiers include:

| Identifier Type | Value | Source |

|---|---|---|

| InChI | InChI=1S/C11H23NO/c1-5-7-12-9-8-10(13-6-2)11(9,3)4/h9-10,12H,5-8H2,1-4H3 | |

| InChIKey | LWQXKQVCJVERMY-UHFFFAOYSA-N | |

| SMILES | CCCNC1CC(C1(C)C)OCC |

Synthesis and Preparation

-

Formation of the cyclobutane ring system with appropriate functionality

-

Installation of the ethoxy group at position 3

-

Introduction of the two methyl groups at position 2

-

Attachment of the propylamino group at position 1

-

Conversion to the hydrochloride salt

The final salt formation step would typically involve treating the free base (3-ethoxy-2,2-dimethyl-N-propylcyclobutan-1-amine) with hydrogen chloride in an appropriate solvent, such as diethyl ether, ethanol, or isopropanol, to precipitate the hydrochloride salt. This process enhances the stability and solubility characteristics of the compound for certain applications .

The creation date of December 3, 2011, in the PubChem database suggests that the compound has been known for over a decade, though detailed published synthetic methodologies appear limited in the current search results .

Applications and Research

The compound's structural features—including the cyclobutane ring, tertiary carbon center, ethoxy group, and secondary amine functionality—may confer interesting pharmacological properties. Cyclobutane-containing compounds have been investigated for various therapeutic applications, including as enzyme inhibitors, receptor modulators, and central nervous system agents. The presence of the nitrogen-containing propyl group suggests potential for interaction with biological targets such as receptors or enzymes that recognize amine-containing ligands .

The compound appears to be available for research purposes, though with limited information on pricing, suggesting that it may be produced in smaller quantities or upon request rather than as a bulk commodity chemical . The parent compound (free base) was previously available from CymitQuimica but is now listed as discontinued, which may reflect changes in commercial interest or production capabilities .

The designation "For R&D use only" on commercial listings emphasizes its intended use for laboratory research rather than other applications such as human or veterinary medicine, highlighting regulatory and safety considerations for this compound .

Related Compounds

Parent Compound

The parent compound, 3-ethoxy-2,2-dimethyl-N-propylcyclobutan-1-amine (CAS: 1334103-29-5), is the free base form from which the hydrochloride salt is derived. It has a molecular weight of 185.31 g/mol and the molecular formula C₁₁H₂₃NO . The structural relationship between the parent compound and its hydrochloride salt is fundamental to understanding the physicochemical properties of both entities.

The conversion between the free base and salt forms is a common practice in pharmaceutical chemistry to modify properties such as solubility, stability, and bioavailability. The free base typically exhibits greater lipophilicity and lower aqueous solubility compared to the hydrochloride salt, which can influence its behavior in biological systems and its suitability for different experimental applications .

The parent compound may share similar potential applications with its hydrochloride salt, though the specific advantages of one form over the other would depend on the intended use case and required physicochemical properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume